(1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
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Overview
Description
(1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through intramolecular cyclization.
Functional Group Introduction: Addition of the methoxyphenyl and thiazolylpyrrol groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other tricyclic compounds with similar functional groups. Examples could include:
Tricyclic Antidepressants: Such as amitriptyline or imipramine.
Tricyclic Antipsychotics: Such as clozapine or olanzapine.
Uniqueness
The uniqueness of (1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one lies in its specific combination of functional groups and tricyclic structure. This unique structure may confer specific properties or activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
(1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-29-20-8-3-2-6-18(20)26-15-16-14-19(27-12-5-9-23(16,27)21(26)28)17-7-4-11-25(17)22-24-10-13-30-22/h2-4,6-8,10-11,13,16,19H,5,9,12,14-15H2,1H3/t16-,19-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKSUZNIBQKACA-NVVBAYIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC3CC(N4C3(C2=O)CCC4)C5=CC=CN5C6=NC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CC=CN5C6=NC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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